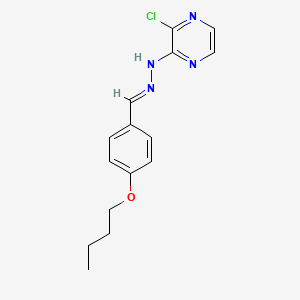![molecular formula C17H19NO5S B5693704 methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)
methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNSG and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of MNSG is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In cancer cells, MNSG has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In fungi and bacteria, MNSG has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
MNSG has been shown to have a range of biochemical and physiological effects, depending on the target organism and the specific application. In cancer cells, MNSG has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In fungi and bacteria, MNSG has been shown to inhibit cell growth and division, leading to cell death. In plants, MNSG has been shown to inhibit the growth of certain plant species by interfering with the synthesis of cell wall components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MNSG in lab experiments is its versatility and potential for multiple applications. MNSG has been shown to have activity against a range of organisms, making it a useful tool for studying different biological processes. However, one limitation of using MNSG is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on MNSG. One area of interest is the development of novel materials using MNSG as a building block. Another area of interest is the development of MNSG-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of MNSG and its potential applications in medicinal chemistry.
Méthodes De Synthèse
MNSG can be synthesized using a few different methods, including the reaction of benzylamine with 4-methoxybenzenesulfonyl chloride followed by the addition of glycine. Another method involves the reaction of benzylamine with 4-methoxybenzenesulfonyl isocyanate followed by the addition of glycine.
Applications De Recherche Scientifique
MNSG has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MNSG has been shown to have anticancer, antifungal, and antibacterial properties. In materials science, MNSG has been used as a building block for the synthesis of novel materials with potential applications in electronics and optics. In agriculture, MNSG has been proposed as a potential herbicide due to its ability to inhibit the growth of certain plant species.
Propriétés
IUPAC Name |
methyl 2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-8-10-16(11-9-15)24(20,21)18(13-17(19)23-2)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJULWUPMNVMRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)

![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)

![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)



